Azaperone tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

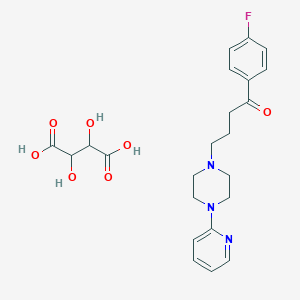

Molecular Formula |

C23H28FN3O7 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |

InChI |

InChI=1S/C19H22FN3O.C4H6O6/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19;5-1(3(7)8)2(6)4(9)10/h1-2,5-10H,3-4,11-15H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

OGGGBRPQTRXSAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azaperone Tartrate in Swine Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of azaperone tartrate in swine, a butyrophenone neuroleptic agent widely utilized in veterinary medicine for its sedative and anti-aggressive properties. This document synthesizes current knowledge on its pharmacodynamics, pharmacokinetics, and the underlying signaling pathways, presenting quantitative data in a structured format and detailing key experimental methodologies.

Core Mechanism of Action: Neurotransmitter System Modulation

Azaperone, a butyrophenone derivative, exerts its primary effects through the antagonism of central and peripheral dopamine receptors.[1][2] This blockade of dopamine D2 receptors is the principal driver of its sedative and tranquilizing effects, reducing neural activity and leading to a calmer, more manageable state in pigs.[1][3] The drug's action on the mesolimbic and nigrostriatal pathways, as well as the ascending reticular activating system (ARAS), contributes to a reduced response to environmental stimuli without significant motor impairment at therapeutic doses.[4]

Beyond its potent anti-dopaminergic activity, azaperone also interacts with other neurotransmitter systems, contributing to its broad pharmacological profile:

-

Serotonin and Adrenergic Receptor Antagonism: Azaperone blocks serotonin and alpha-adrenergic receptors, which aids in mitigating stress responses.[1] The alpha-adrenergic blockade is responsible for peripheral vasodilation, leading to a slight decrease in blood pressure and body temperature.[1][5] This action can also cause hypotension, a key side effect to monitor.[1]

-

Antihistaminic and Anticholinergic Properties: At higher concentrations, azaperone exhibits antihistaminic and anticholinergic effects.[5][6]

These multi-receptor interactions result in a range of physiological responses, including sedation, reduced aggression, antiemetic effects, and potentiation of other central nervous system depressants.[5][7]

Pharmacodynamics: Physiological and Behavioral Effects

The administration of azaperone in swine leads to a dose-dependent spectrum of effects, from mild tranquilization to catalepsy at higher doses.[5] Its primary applications in swine management include reducing aggression when mixing litters, managing stress during transport and weaning, and as a pre-anesthetic agent.[1][6][7]

Key pharmacodynamic effects include:

-

Sedation and Anti-aggression: Onset of sedation and anti-aggressive effects occurs within 5-10 minutes of intramuscular injection, with a duration of 1-3 hours.[2][5]

-

Cardiovascular Effects: Azaperone can cause slight bradycardia, reduced cardiac output, and a drop in blood pressure due to peripheral vasodilation.[5]

-

Thermoregulation: Inhibition of the hypothalamic heat regulation center results in a minor decrease in body temperature.[2][5]

-

Respiratory Effects: At therapeutic doses, it can lead to deeper breathing and can counteract the respiratory depressant effects of opioids.[5] However, higher doses may cause respiratory depression.[1][8]

-

Endocrine Effects: The blockade of dopamine's inhibitory effect leads to an increase in prolactin release.[5]

Paradoxically, a transient increase in aggression may be observed shortly after administration before the full sedative effects manifest.[1] Higher doses can also lead to extrapyramidal symptoms such as muscle tremors or rigidity.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound in swine models.

Table 1: Pharmacokinetic Parameters of Azaperone in Swine

| Parameter | Value | Reference |

| Route of Administration | Intramuscular (IM) | [4] |

| Time to Peak Plasma Concentration | 45 minutes | [2][5] |

| Time to Peak Tissue Concentration (Blood, Brain, Liver) | 30 minutes | [2][5] |

| Brain-to-Blood Concentration Ratio | 2 to 6 times higher in the brain | [2][5] |

| Plasma Elimination Half-Life (Biphasic) | 20 minutes and 150 minutes (azaperone alone) | [5] |

| 1.5 hours and 6 hours (azaperone and metabolites) | [5] | |

| Excretion (within 48 hours) | 70-90% via kidneys | [2][5] |

| 1-6% via feces | [2][5] |

Table 2: Dosage and Efficacy of Azaperone in Swine

| Application | Dosage (IM) | Onset of Action | Duration of Sedation | Reference |

| Anti-aggression (mixing pigs) | 2.0 mg/kg | 5-10 minutes | 1-3 hours | [9] |

| Transport Stress Reduction | 0.4 mg/kg | - | - | [9] |

| Premedication for Anesthesia | 1.0-2.0 mg/kg | - | - | [2] |

| Obstetrical Aid in Sows | 2.0 mg/kg | - | - | [9] |

Note: A dose of 1 mg/kg should not be exceeded in boars to avoid the risk of penile damage.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core signaling pathways affected by azaperone and a general experimental workflow for its evaluation.

Caption: Azaperone's primary mechanism involves antagonizing dopamine D2 receptors.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. kernfarm.com [kernfarm.com]

- 3. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Azaperone - VIN [vin.com]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. Azaperone - Wikipedia [en.wikipedia.org]

- 7. vtech.global [vtech.global]

- 8. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]

- 9. fao.org [fao.org]

The Pharmacokinetics and Pharmacodynamics of Azaperone Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone neuroleptic, is widely utilized in veterinary medicine, particularly in swine, for its potent sedative and anti-aggressive properties. This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of azaperone tartrate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of azaperone's pharmacological profile.

Introduction

This compound is a neuroleptic agent primarily used in pigs to mitigate stress and aggression associated with mixing, transportation, and other management procedures.[1][2] Its efficacy stems from its action on the central nervous system, where it modulates dopaminergic pathways.[3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME), coupled with its physiological and behavioral effects, is crucial for its safe and effective use, as well as for the development of novel therapeutic applications.

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary pharmacodynamic effect of azaperone is mediated through its antagonism of dopamine D2 receptors in the brain.[3][4][5] This blockade leads to a reduction in dopaminergic neurotransmission, resulting in sedation, reduced motor activity, and a decrease in aggression.[2] Azaperone also exhibits some anti-adrenergic, antihistaminic, and anticholinergic properties.[6]

The sedative effects are dose-dependent, with higher doses leading to more profound and prolonged sedation.[5][7] Clinically, this manifests as a calming effect, reduced responsiveness to environmental stimuli, and prevention of fighting among pigs.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of azaperone in swine.

Table 1: Sedative Effects of Orally Administered Azaperone in Weaned Piglets [5][7]

| Dose (mg/kg b.w.) | Onset of Sedation | Duration of Satisfactory Sedation |

| 4 | ~45 minutes | ~135 minutes |

| 8 | ~30 minutes | ~105 minutes |

| 12 | ~15 minutes | ~150 minutes |

Table 2: Physiological Effects of Azaperone in Pigs [8]

| Parameter | Effect | Notes |

| Respiratory Rate | Dose-dependent decrease | Higher oral doses (8 and 12 mg/kg) can lead to a negative impact on respiratory rate.[5][7] Following intramuscular administration (2 mg/kg), a reduced respiratory frequency was observed in 50% of piglets at 30 minutes.[8] |

| Body Temperature | Slight decrease | A slight decrease in rectal temperature was observed following intramuscular administration (2 mg/kg).[8] Higher oral doses can also negatively affect body temperature.[5][7] |

| Salivation | Transient increase | May be observed shortly after administration.[2] |

| Cardiovascular | Hypotension, slight bradycardia | Due to peripheral vasodilation.[6] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Azaperone is rapidly absorbed following intramuscular administration, with peak plasma concentrations generally observed within an hour.[4][9] It distributes widely throughout the body, with concentrations in the brain being 2 to 6 times higher than in the blood.[6]

The metabolism of azaperone is extensive, with the primary metabolite being azaperol, which is formed by the reduction of the butanone group.[6] Azaperol also possesses sedative properties, although to a lesser extent than the parent compound.[6] Other metabolic pathways include hydroxylation of the pyridine ring and oxidative dearylation.[6]

Excretion occurs predominantly via the kidneys, with a smaller portion eliminated in the feces.[1] The elimination from plasma is biphasic.[6]

Quantitative Pharmacokinetic Data

The tables below present a summary of the pharmacokinetic parameters of azaperone in swine.

Table 3: Pharmacokinetic Parameters of Intramuscularly Administered Azaperone in Pigs

| Parameter | Value | Species/Conditions |

| Tmax (Peak Plasma Time) | ~30-60 minutes | Pigs (1 mg/kg IM)[4][9] |

| Half-life (t½) | Biphasic: ~20 min & 150 min (azaperone); 1.5 & 6 hours (azaperone + metabolites) | Pigs (parenteral administration)[6] |

| ~2.5 hours (azaperone); ~6 hours (total residues) after 4 hours | Pig (1 mg/kg IM)[1] | |

| Excretion (24 hours) | 89% in urine, <1% in feces | Pig (1 mg/kg IM)[1] |

| Excretion (62 hours) | 60% in urine, 15% in feces | Pigs (4 mg/kg IM)[1] |

Table 4: Plasma Concentrations of Azaperone in Weaned Piglets After a Single Administration [4]

| Administration Route | Dose (mg/kg b.w.) | Cmax (ng/mL) |

| Intramuscular | 2 | 156.5 ± 61.5 |

| Intranasal | 2 | 77.74 ± 27.1 |

| Intranasal | 4 | 128.4 ± 52.5 |

Experimental Protocols

This section outlines typical methodologies for conducting pharmacokinetic and pharmacodynamic studies of this compound.

Animal Studies

-

Species: Domestic pigs (e.g., Landrace, Large White) are commonly used.[10][11]

-

Housing: Animals should be housed in individual or group pens with controlled environmental conditions (temperature, humidity, light cycle).[11]

-

Acclimation: A suitable acclimation period (e.g., 7 days) should be allowed before the start of the experiment.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[11]

Drug Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile water or saline.

-

Routes of Administration:

Sample Collection

-

Blood Sampling:

-

Tissue Sampling:

-

Following euthanasia, tissues of interest (e.g., liver, kidney, muscle, fat, brain) are collected, weighed, and stored frozen.[9]

-

Analytical Methodology: HPLC for Azaperone and Azaperol in Plasma/Tissues

-

Sample Preparation (Extraction):

-

Homogenize tissue samples in a suitable solvent (e.g., acetonitrile).[9]

-

For plasma or tissue homogenates, perform protein precipitation (e.g., with perchloric acid or acetonitrile).

-

Centrifuge to separate the precipitate.

-

The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a specific wavelength (e.g., 245 nm).

-

-

Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of azaperone and azaperol in the samples.[9]

Visualizations

Signaling Pathway

References

- 1. fao.org [fao.org]

- 2. vtech.global [vtech.global]

- 3. Pig Sedation and Anesthesia for Medical Research [mdpi.com]

- 4. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]

- 8. actavet.vfu.cz [actavet.vfu.cz]

- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 10. Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

Azaperone Tartrate's Affinity for the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of azaperone tartrate for the dopamine D2 receptor. It includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction to Azaperone and the Dopamine D2 Receptor

Azaperone is a butyrophenone neuroleptic agent primarily used in veterinary medicine as a tranquilizer.[1] It acts as a dopamine receptor antagonist, with activity at both D1 and D2 receptors.[2] The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) and a primary target for antipsychotic drugs.[3] Antagonism of D2R signaling is a key mechanism of action for many antipsychotic medications.[3] Understanding the binding affinity of compounds like azaperone for the D2R is crucial for elucidating their pharmacological profile and therapeutic potential.

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported in vitro binding affinity of azaperone for the human dopamine D2 receptor.

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| Azaperone | Human Dopamine D2 | [3H]-Spiperone | 2.3 | McCormick et al., 2013 |

Table 1: In vitro binding affinity of azaperone for the human dopamine D2 receptor.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the Ki value for an unlabeled compound like azaperone is typically achieved through a radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials

-

Receptor Source: Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.

-

Unlabeled Competitor: this compound.

-

Non-specific Binding Determiner: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Methods

3.2.1. Cell Culture and Membrane Preparation

-

Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest the cells when they reach 80-90% confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

-

Centrifuge the lysate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane aliquots at -80°C until use.

3.2.2. Competition Binding Assay

-

On the day of the experiment, thaw the membrane aliquots on ice.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, set up the following reaction mixtures in triplicate:

-

Total Binding: Add membrane preparation, [3H]-Spiperone (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]-Spiperone, and a high concentration of a non-specific binding determiner (e.g., 10 µM haloperidol).

-

Competition: Add membrane preparation, [3H]-Spiperone, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

3.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [3H]-Spiperone as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of azaperone that inhibits 50% of the specific binding of [3H]-Spiperone, by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of azaperone.

-

[L] is the concentration of the radioligand ([3H]-Spiperone) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor signals through two primary pathways: a canonical G protein-dependent pathway and a non-canonical β-arrestin-dependent pathway.[3][4] These pathways are crucial for mediating the diverse physiological effects of dopamine and are the targets of drugs like azaperone.

G Protein-Dependent Signaling

Upon activation by an agonist, the D2R couples to inhibitory G proteins (Gi/o).[5] This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6]

Caption: G protein-dependent signaling pathway of the dopamine D2 receptor.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, primarily β-arrestin-2.[3][4] β-arrestin binding uncouples the receptor from the G protein, leading to desensitization of the G protein-mediated signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a separate wave of signaling that is independent of G proteins. This can involve the activation of pathways such as the MAP kinase (MAPK) cascade.

Caption: β-arrestin-dependent signaling and desensitization of the D2 receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical workflow of the radioligand competition binding assay described in section 3.

Caption: Workflow for determining Ki via a radioligand competition binding assay.

Conclusion

This compound exhibits a high binding affinity for the human dopamine D2 receptor, as evidenced by its low nanomolar Ki value. This affinity is a key determinant of its pharmacological activity. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of the binding properties of azaperone and other compounds at the D2 receptor. Furthermore, the visualization of the D2R signaling pathways offers a deeper understanding of the molecular mechanisms through which azaperone exerts its effects. This comprehensive information is vital for ongoing research and the development of novel therapeutics targeting the dopaminergic system.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Dopamine D2 receptor G protein coupling and it's regulation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Neuroleptic Effects of Azaperone Tartrate in Pigs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroleptic effects of azaperone tartrate in pigs, a butyrophenone derivative widely utilized in the swine industry for its sedative and anti-aggressive properties. This document delves into the molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols relevant to the study of this compound.

Core Concepts: Mechanism of Action

Azaperone's primary neuroleptic effects are mediated through its potent antagonism of dopamine D2 receptors in the central nervous system.[1][2] This blockade disrupts the normal signaling cascade of dopamine, a key neurotransmitter involved in behavior, motivation, and motor control. The antagonism of D2 receptors is thought to depress the reticular activating system, rendering the animal less responsive to external stimuli and inducing a state of calmness and indifference to its surroundings.[3]

At higher concentrations, azaperone can also exhibit antagonistic effects on histamine and serotonin receptors.[1] Furthermore, it influences the central and peripheral noradrenergic systems, leading to cardiovascular effects such as slight bradycardia and a drop in blood pressure due to peripheral vasodilation.[1]

Signaling Pathway of Azaperone's D2 Receptor Antagonism

The following diagram illustrates the proposed signaling pathway affected by azaperone's antagonism of the dopamine D2 receptor. In a typical state, dopamine binding to the D2 receptor activates an inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. By blocking this receptor, azaperone prevents this inhibitory cascade, leading to a relative increase in cAMP and PKA activity, thereby altering neuronal excitability and gene expression.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound in pigs.

| Parameter | Value | Reference |

| Route of Administration | Intramuscular (IM) | [1] |

| Recommended IM Dose | 0.4 - 2.0 mg/kg body weight | [4] |

| Onset of Sedation (IM) | 5 - 10 minutes | [1] |

| Duration of Sedation (IM) | 1 - 3 hours | [1] |

| Time to Peak Plasma Concentration (IM) | 45 minutes | [1] |

| Peak Concentration in Brain | 2- to 6-fold higher than in blood | [1] |

| Elimination Half-life (Azaperone) | Biphasic: 20 and 150 minutes | [1] |

| Elimination Half-life (Azaperone + Metabolites) | 1.5 and 6 hours | [1] |

| Primary Route of Excretion | Renal (70-90% within 48 hours) | [1] |

| Fecal Excretion | 1 - 6% within 48 hours | [1] |

| Major Metabolite | Azaperol | [1] |

| Sedative Effect of Azaperol | Approximately 1/4 that of azaperone | [1] |

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Azaperone in Pigs.

| Application | Recommended Dose (IM) | Reference |

| Anti-aggression (mixing pigs) | 2.0 mg/kg | [4] |

| Stress Reduction (transport) | 0.4 mg/kg | [4] |

| Obstetrics (sow excitation) | 2.0 mg/kg | [4] |

| Pre-medication for Anesthesia | Varies, typically in lower range | [5] |

Table 2: Recommended Intramuscular Dosages of Azaperone for Various Applications in Pigs.

Experimental Protocols

This section details methodologies for key experiments cited in the study of azaperone's neuroleptic effects in pigs.

Quantification of Azaperone and Azaperol in Porcine Tissues by HPLC

This protocol is adapted from methodologies described for the analysis of azaperone and its primary metabolite, azaperol, in various pig tissues.

3.1.1. Sample Preparation

-

Homogenize 1 gram of tissue (e.g., muscle, liver, kidney, fat) with 4 mL of acetonitrile.

-

Vortex the mixture for 15 minutes, followed by sonication for 2 minutes.

-

Centrifuge the homogenate at 4000 x g for 20 minutes.

-

Transfer the supernatant and mix with 8 mL of 10% NaCl.

-

Apply the mixture to a solid-phase extraction (SPE) cartridge (e.g., C18).

-

Wash the cartridge with 1 mL of 10 mM sulfuric acid, followed by 2 mL of air.

-

Elute the analytes with 2 mL of acidic acetonitrile (1 mL of 50 mM sulfuric acid in 100 mL of acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen at 70°C.

-

Reconstitute the dried extract in 300 µL of a 1:1 solution of acetonitrile and 10 mM sulfuric acid.

3.1.2. HPLC Analysis

-

HPLC System: Isocratic pump, autosampler, and UV-VIS detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 100 µL.

-

Quantification: Based on peak area compared to a standard curve of known concentrations of azaperone and azaperol.

Assessment of Sedation Level in Pigs

This protocol provides a framework for evaluating the sedative effects of azaperone in a controlled experimental setting.

3.2.1. Experimental Design

-

Acclimate weaned piglets to the experimental environment for a set period.

-

Randomly assign piglets to treatment groups (e.g., control, and different doses of azaperone).

-

Administer azaperone or placebo via the desired route (e.g., intramuscularly).

-

Observe and score the animals at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes post-administration).

3.2.2. Scoring of Sedation

-

Response to Stimulus: A defined stimulus (e.g., a blunt object striking the metal pen) is applied. The reaction is scored on a scale:

-

0: High-grade reaction (e.g., jumping, attempting to escape).

-

1: Medium-grade reaction (e.g., moving away, head movement, muscle tremors).

-

2: No reaction.

-

-

Movement Level:

-

0: Normal movement.

-

1: Ataxic or less active.

-

2: Lying down.

-

-

Physiological Parameters:

-

Respiratory Rate: Measured by observing flank movements (breaths per minute).

-

Rectal Temperature: Measured using a digital thermometer.

-

Salivation: Scored as absent, moderate, or excessive.

-

Experimental Workflow for Sedation Assessment

The following diagram outlines the typical workflow for an experiment designed to assess the sedative effects of azaperone in pigs.

Concluding Remarks

This compound remains a critical tool in swine management, offering effective sedation and reduction of aggression. A thorough understanding of its pharmacology, including its mechanism of action at the dopamine D2 receptor and its pharmacokinetic profile, is essential for its safe and efficacious use. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced effects of this neuroleptic agent in pigs, paving the way for optimized dosing strategies and improved animal welfare. Future research may focus on the long-term behavioral and physiological consequences of azaperone administration and the development of alternative delivery methods to enhance its utility in various production settings.

References

- 1. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. The influence of azaperone treatment at weaning on reproductive performance of sows: altering effects of season and parity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vtech.global [vtech.global]

An In-depth Technical Guide to the Chemical and Physical Properties of Azaperone Tartrate for Research

This guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and key experimental protocols for azaperone tartrate, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the tartaric acid salt of azaperone, a butyrophenone neuroleptic agent. The addition of tartaric acid enhances its solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of Azaperone and this compound

| Property | Azaperone | This compound | References |

| Chemical Name | 1-(4-fluorophenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone | 2,3-dihydroxybutanedioic acid;1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | [1] |

| Synonyms | Stresnil, Suicalm, R-1929 | - | [2] |

| Molecular Formula | C₁₉H₂₂FN₃O | C₂₃H₂₈FN₃O₇ | [1][3] |

| Molecular Weight | 327.40 g/mol | 477.5 g/mol | [1][3] |

| Appearance | White to yellowish-white crystalline powder | White crystalline powder | [2] |

| Melting Point | 90-95 °C | Not explicitly found, requires experimental determination. | [4] |

| pKa | Not explicitly found, requires experimental determination. | Not explicitly found, requires experimental determination. | |

| Solubility | Soluble in chloroform and ethyl acetate. Soluble in DMSO (60 mg/mL) and Ethanol (32 mg/mL). Very slightly soluble in water (5 mg/100 mL). | Readily soluble in water due to the tartrate salt. Specific quantitative data in various solvents is limited and requires experimental determination. | [2] |

Pharmacology and Mechanism of Action

Azaperone is a neuroleptic agent that functions primarily as a dopamine D2 receptor antagonist.[3] Its sedative and tranquilizing effects are attributed to this antagonism in the central nervous system. In addition to its high affinity for D2 receptors, azaperone also exhibits activity at other receptors, contributing to its overall pharmacological profile.[5] These include alpha-1 and alpha-2 adrenergic receptors, histamine H1 receptors, and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism

As a D2 receptor antagonist, azaperone blocks the binding of dopamine to these receptors. D2 receptors are G protein-coupled receptors (GPCRs) linked to Gi/o proteins.[6] Antagonism of these receptors leads to an increase in adenylyl cyclase activity and subsequent downstream signaling changes.

Alpha-1 Adrenergic Receptor Antagonism

Azaperone's blockade of alpha-1 adrenergic receptors contributes to its sedative effects and can also lead to vasodilation and a potential drop in blood pressure. Alpha-1 receptors are Gq-coupled GPCRs that activate the phospholipase C (PLC) pathway.[7]

Alpha-2 Adrenergic Receptor Antagonism

Azaperone also acts on alpha-2 adrenergic receptors, which are typically Gi-coupled and mediate inhibitory effects on neurotransmitter release.[8] Antagonism at these presynaptic autoreceptors can potentially increase norepinephrine release, which may modulate the overall sedative effect.

Histamine H1 and Serotonin 5-HT2A Receptor Antagonism

Azaperone's antihistaminic properties, through the blockade of H1 receptors, can contribute to its sedative effects.[5] H1 receptors are Gq-coupled and activate the PLC pathway, similar to alpha-1 adrenergic receptors.[9] Its antagonism of 5-HT2A receptors, which are also Gq-coupled, may play a role in its antipsychotic and behavioral effects.[10]

Experimental Protocols

Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a method for determining the binding affinity of this compound to the dopamine D2 receptor.

Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in D2 receptors (e.g., porcine striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membrane fraction.

-

Resuspend the pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]spiperone), and varying concentrations of this compound.[11]

-

For determination of non-specific binding, include wells with an excess of a non-labeled D2 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

-

Stability-Indicating HPLC Method and Forced Degradation Study

This protocol describes the development of a stability-indicating HPLC method and a forced degradation study to assess the stability of this compound.

Workflow:

Methodology:

-

HPLC Method Development and Validation:

-

Develop a reversed-phase HPLC method using a C18 column.

-

Optimize the mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer) to achieve good separation of azaperone from its potential degradation products.[12]

-

Set the detection wavelength based on the UV absorbance maximum of azaperone.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug substance to dry heat.

-

Photolytic Degradation: Expose a solution of the drug substance to UV and visible light.

-

Analyze samples at various time points to monitor the extent of degradation.

-

-

Analysis of Stressed Samples:

-

Inject the stressed samples into the validated HPLC system.

-

Identify the peak corresponding to azaperone and any new peaks that represent degradation products.

-

Calculate the percentage of degradation and the amount of each degradation product.

-

Assess the peak purity of the azaperone peak to ensure that it is not co-eluting with any degradation products.

-

Calculate the mass balance to account for all the drug substance and its degradation products.

-

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound for research and development purposes. The provided data and experimental protocols serve as a starting point for further investigation into its pharmacology, formulation, and stability. Researchers are encouraged to perform specific experimental determinations for properties such as the melting point and pKa of the tartrate salt to obtain precise values for their applications. The detailed signaling pathways and experimental workflows offer a framework for designing and interpreting studies aimed at further elucidating the molecular mechanisms and analytical characteristics of this compound.

References

- 1. This compound | C23H28FN3O7 | CID 44610148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azaperone | Dopamine Receptor | TargetMol [targetmol.com]

- 3. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory Synthesis and Purification of Azaperone Tartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of azaperone tartrate for laboratory use. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly for pigs.[1] It exerts its sedative and antiemetic effects primarily through the antagonism of dopamine D2 receptors.[2][3] For research and development purposes, the synthesis of high-purity azaperone and its pharmaceutically acceptable salt, this compound, is essential. This guide details the chemical synthesis, purification methods, and analytical characterization of this compound suitable for laboratory settings.

Synthesis of Azaperone

The synthesis of azaperone is a two-step process, beginning with the formation of the key intermediate, 1-(pyridin-2-yl)piperazine, followed by its alkylation with 4-chloro-4'-fluorobutyrophenone.

Synthesis of 1-(pyridin-2-yl)piperazine

The intermediate 1-(pyridin-2-yl)piperazine can be synthesized via the reaction of 2-bromopyridine with piperazine.[4]

Experimental Protocol:

-

In a dry 5 mL microwave reactor under a nitrogen atmosphere, combine 0.1 g (0.63 mmol) of 2-bromopyridine and 0.065 g (0.75 mmol) of piperazine.[4]

-

Heat the reaction mixture to 150°C for 20 minutes in the microwave reactor.[4]

-

After cooling to room temperature, filter the reaction mixture through diatomaceous earth, washing the filter cake with ethyl acetate.[4]

-

Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (4:1) eluent system to yield 1-(pyridin-2-yl)piperazine.[4]

Table 1: Quantitative Data for the Synthesis of 1-(pyridin-2-yl)piperazine

| Parameter | Value | Reference |

| Yield | 54% | [4] |

| Purity | >99% (commercially available) | |

| Boiling Point | 120-122 °C/2 mmHg | [4] |

| Density | 1.072 g/mL at 25 °C | [4] |

Synthesis of Azaperone (Alkylation Reaction)

The final step in the synthesis of the azaperone base is the alkylation of 1-(pyridin-2-yl)piperazine with 4-chloro-4'-fluorobutyrophenone.

Experimental Protocol:

-

Dissolve 1-(pyridin-2-yl)piperazine in a suitable solvent such as methyl ethyl ketone.

-

Add a base, for example, anhydrous potassium carbonate, to the solution.

-

While stirring, add 4-chloro-4'-fluorobutyrophenone dropwise to the reaction mixture.

-

Reflux the mixture for an extended period (e.g., 3 days) to ensure the completion of the reaction.

-

After cooling, filter off the inorganic salts.

-

Evaporate the solvent in vacuo.

-

Dissolve the residue in a non-polar solvent like ether and wash several times with water to remove any remaining salts and impurities.

-

Dry the organic phase with a drying agent such as anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude azaperone base.

Purification of Azaperone

Purification of the crude azaperone base is crucial to achieve the high purity required for pharmaceutical and research applications. Recrystallization is a common and effective method for this purpose.

Experimental Protocol for Recrystallization:

-

Select an appropriate solvent or solvent system where azaperone has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for butyrophenones include ethanol, isopropanol, and ethyl acetate.

-

Dissolve the crude azaperone in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can increase the yield of the crystals.

-

Collect the purified azaperone crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to remove any residual solvent.

Table 2: Physical and Chemical Properties of Azaperone

| Property | Value | Reference |

| Molecular Formula | C19H22FN3O | [1] |

| Molecular Weight | 327.40 g/mol | [3] |

| Melting Point | 87-89 °C | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Purity (Commercial) | >99% | [1] |

Synthesis of this compound

For pharmaceutical applications, the azaperone base is often converted to its tartrate salt to improve its solubility and stability.

Experimental Protocol for Tartrate Salt Formation:

-

Dissolve the purified azaperone base in a suitable solvent, such as methanol.

-

In a separate container, prepare a solution of D-(-)-tartaric acid in water.

-

Heat the azaperone solution to approximately 50-55°C.

-

Slowly add the tartaric acid solution to the heated azaperone solution.

-

Heat the resulting mixture to reflux (approximately 60-65°C) for several hours, during which a suspension will form.

-

Slowly cool the slurry to room temperature to allow for complete precipitation of the tartrate salt.

-

Collect the solid this compound by filtration.

-

Wash the collected solid with a cold solvent, such as methanol, and dry under vacuum.

Analytical Methods for Quality Control

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Table 3: Analytical Methods for this compound

| Method | Parameters | Reference |

| HPLC-UV | Mobile Phase: 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile. Detection: 245 nm. LOQ: 0.25 µg/kg for azaperone. Recovery: 85-115%. | [5][6] |

| GC/MS | Column: DB-1. Ionization: Electron Ionization. Detection: Selected Ion Monitoring (SIM) mode. Confirms azaperone and its metabolite, azaperol, at 10 ppb in swine liver. | [7] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Azaperone's Mechanism of Action: Dopamine D2 Receptor Antagonism

Caption: Azaperone's antagonistic action on the D2 receptor pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]

- 5. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Azaperone Tartrate: A Technical Guide for Researchers

An in-depth exploration of the biotransformation of the butyrophenone neuroleptic, azaperone, this technical guide is designed for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the metabolic pathways, provides detailed experimental protocols, and visualizes complex data to facilitate a comprehensive understanding of the pharmacokinetics of azaperone tartrate.

Introduction

Azaperone, a butyrophenone tranquilizer, is widely utilized in veterinary medicine, particularly in swine, to manage stress and aggression. Its efficacy and safety are intrinsically linked to its metabolic fate within the body. This guide delineates the primary metabolic pathways of azaperone, focusing on the formation of its key metabolites. Azaperone undergoes extensive and rapid metabolism, primarily in the liver, through several key biochemical reactions.

Primary Metabolic Pathways

The biotransformation of azaperone is characterized by four main pathways: reduction, hydroxylation, oxidative N-dealkylation, and oxidative N-dearylation. The contribution of each pathway can vary between species.

-

Reduction: The most significant metabolic route is the reduction of the butanone group of azaperone to form its major and pharmacologically active metabolite, azaperol. This metabolite is readily interconverted with azaperone in the body.[1][2]

-

Hydroxylation: Azaperone can undergo hydroxylation on the pyridine ring, leading to the formation of hydroxylated metabolites such as 5'-hydroxyazaperone and 5'-hydroxyazaperol.[3][4]

-

Oxidative N-Dealkylation: This pathway involves the removal of the pyridyl group, resulting in N-dealkylated metabolites.[5]

-

Oxidative N-Dearylation: This process leads to the cleavage of the bond between the piperazine ring and the pyridine ring.[5]

While azaperone is a tertiary amine and susceptible to N-oxidation, the formation of azaperone N-oxide as a primary metabolite has not been extensively documented in the available literature.

The metabolic pathways of azaperone are visualized in the following diagram:

Enzymatic Basis of Metabolism

The biotransformation of azaperone is primarily catalyzed by hepatic enzymes. While specific cytochrome P450 (CYP) isozymes responsible for the metabolism of azaperone have not been definitively identified in the reviewed literature, it is widely accepted that CYP enzymes are the main drivers of phase I metabolic reactions.[6][7] Based on the metabolism of other structurally similar butyrophenone drugs, such as haloperidol, it is hypothesized that CYP3A4 and CYP2D6 are likely the major isozymes involved in the oxidative metabolism (hydroxylation, N-dealkylation, and N-dearylation) of azaperone.[1][3][8][9] The reduction of azaperone to azaperol is likely catalyzed by carbonyl reducing enzymes. Flavin-containing monooxygenases (FMOs) may also contribute to the N-oxidation of azaperone, although this pathway appears to be minor. Further research using recombinant human CYP enzymes and specific chemical inhibitors is required to elucidate the precise contribution of each isozyme to the individual metabolic pathways of azaperone.

Quantitative Data Summary

The following tables summarize the quantitative data on the metabolism of azaperone from various in vitro and in vivo studies.

Table 1: In Vitro Metabolism of Azaperone in Pig and Rat Liver Supernatant

| Metabolite | Pig Liver Supernatant (% of Radioactivity) | Rat Liver Supernatant (% of Radioactivity) |

| Azaperol | 11% | 22% |

| Oxidative N-dearylation Products | 17% | - |

| Pyridine Ring Hydroxylation Products | 12% | 15% |

| Unchanged Azaperone | - | ~10% |

Table 2: Tissue Distribution of Azaperone and Azaperol in Pigs Following a Single Intramuscular Dose

| Tissue | Time Post-Administration | Azaperone (µg/g) | Azaperol (µg/g) |

| Liver | 4 hours | 0.12 ± 0.03 | 0.25 ± 0.05 |

| 8 hours | 0.08 ± 0.02 | 0.18 ± 0.04 | |

| Kidney | 4 hours | 0.15 ± 0.04 | 0.35 ± 0.08 |

| 8 hours | 0.10 ± 0.03 | 0.28 ± 0.06 | |

| Muscle | 4 hours | 0.05 ± 0.01 | 0.08 ± 0.02 |

| 8 hours | 0.03 ± 0.01 | 0.05 ± 0.01 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of azaperone metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of azaperone in a controlled in vitro environment.

Materials:

-

Liver microsomes (from the species of interest)

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound solution

-

NADPH regenerating system (or NADPH)

-

Cold acetonitrile (or other suitable organic solvent)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and azaperone (e.g., 1 µM final concentration) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS or GC/MS).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous determination of azaperone and azaperol in tissue samples.

Sample Preparation:

-

Homogenize tissue samples in a suitable solvent (e.g., acetonitrile).

-

Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes. A common SPE procedure involves using a C18 cartridge.

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 242 nm) or mass spectrometry for higher sensitivity and specificity.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol provides an alternative method for the analysis of azaperone and its metabolites.

Sample Preparation:

-

Similar to the HPLC sample preparation, involving homogenization and extraction.

-

Derivatization may be necessary for certain metabolites to improve their volatility and chromatographic properties.

Chromatographic Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Temperature Program: A temperature gradient is typically used to achieve optimal separation.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for identifying the specific CYP isozymes involved in azaperone metabolism.

Conclusion

This technical guide provides a comprehensive overview of the metabolic pathways of this compound, supported by quantitative data and detailed experimental protocols. The primary metabolic routes involve reduction to azaperol, hydroxylation, N-dealkylation, and N-dearylation. While the involvement of cytochrome P450 enzymes is evident, further research is needed to definitively identify the specific isozymes responsible for each biotransformation. The provided methodologies and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine, facilitating a deeper understanding of the pharmacokinetics of this important neuroleptic agent.

References

- 1. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melperone is an inhibitor of the CYP2D6 catalyzed O-demethylation of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. mdpi.com [mdpi.com]

- 7. Human reductive halothane metabolism in vitro is catalyzed by cytochrome P450 2A6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azaperone Tartrate Dosage Calculation in Swine Sedation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone neuroleptic agent widely utilized in swine for its sedative and anti-aggressive properties.[1][2] It functions as a central and peripheral dopamine receptor blocker, leading to a dose-dependent sedation.[1][3] Understanding the correct dosage calculation for azaperone tartrate is critical for achieving the desired level of sedation while ensuring animal welfare and safety. These application notes provide a comprehensive guide to dosage calculation, administration protocols, and the factors influencing its efficacy.

Data Presentation: Recommended this compound Dosages for Swine

The following table summarizes recommended intramuscular (IM) dosages of this compound for various applications in swine. It is crucial to accurately determine the pig's body weight to calculate the appropriate dose.

| Application | Dosage (mg/kg body weight) | Onset of Action | Duration of Sedation | Key Considerations |

| Aggression Control (e.g., mixing or regrouping pigs) | 2.0 - 2.2 mg/kg | 5-10 minutes | 1-6 hours | A single dose is typically sufficient to reduce or eliminate fighting.[2][4][5] |

| Stress Reduction (e.g., transport, anxiety) | 0.4 - 2.0 mg/kg | 5-10 minutes | 1-3 hours | Lower doses (0.4 mg/kg) can reduce transport stress and mortality.[2][4] Higher end of the range provides more profound sedation. |

| Pre-medication for Anesthesia | 1.0 - 2.0 mg/kg | 5-10 minutes | 1-3 hours | Used to calm the animal before the administration of general anesthetics.[4] |

| Obstetrics (e.g., excitation during parturition) | 1.0 - 2.0 mg/kg | 5-10 minutes | 1-3 hours | Helps in managing sows exhibiting agitation during farrowing.[2][4] |

| Transport of Boars | 1.0 mg/kg | 5-10 minutes | 1-3 hours | Higher doses in boars should be avoided to prevent penile prolapse.[1][4][6] |

Note: The onset of peak effect is approximately 15 minutes in young animals and 30 minutes in mature animals.[5] All effects of azaperone typically wear off after 6-8 hours.[1][3]

Factors Influencing Dosage Calculation

Several factors can influence the required dosage of this compound:

-

Body Weight: Accurate weight determination is essential for correct dosage calculation.

-

Age: Young pigs may reach peak sedation faster than mature animals.[5]

-

Desired Level of Sedation: A lower dose (e.g., 0.5 mg/kg) results in slight sedation where the animal can still be moved, while a higher dose (e.g., 2 mg/kg) leads to recumbency and loss of aggression.[4]

-

Reason for Sedation: The indication for use, such as controlling aggression versus pre-anesthetic medication, will dictate the appropriate dose.

-

Individual Animal Variation: As with any sedative, individual responses may vary.

-

Environmental Conditions: Avoid use in very cold conditions, as azaperone can cause peripheral vasodilation, potentially leading to cardiovascular collapse and hypothermia.[1][4]

Experimental Protocols

Protocol 1: Comparison of Intramuscular vs. Alternative Administration Routes for Sedation in Weaned Piglets

This protocol is based on studies comparing the efficacy of different administration routes to the standard intramuscular injection.

Objective: To evaluate the level of sedation achieved with oral, buccal, or intranasal administration of azaperone compared to the standard intramuscular route.

Materials:

-

This compound solution (e.g., 40 mg/mL)

-

Appropriately graduated syringes and needles for IM injection

-

Oral dosing syringes

-

Intranasal atomization devices

-

Weaned piglets (e.g., 7-8 kg body weight)

-

Saline solution (for control group)

-

Stopwatch

-

Observational scoring system for sedation (see below)

Methodology:

-

Animal Selection and Housing: Randomly assign healthy, weaned piglets to different treatment groups. House them in an environment that allows for clear observation.

-

Treatment Groups:

-

Group A (Control): Administer saline via the alternative route being tested (oral, buccal, or intranasal).

-

Group B (Standard IM): Administer azaperone at 2 mg/kg body weight via deep intramuscular injection behind the ear.[4][6]

-

Group C (Alternative Route - Low Dose): Administer azaperone at 2 mg/kg body weight via the chosen alternative route.

-

Group D (Alternative Route - High Dose): Administer azaperone at 4 mg/kg body weight via the chosen alternative route. Studies have shown that a higher dose is often required for non-IM routes to achieve comparable sedation to a 2 mg/kg IM dose.[7][8][9]

-

-

Administration:

-

Intramuscular (IM): Use a long hypodermic needle and inject deeply behind the ear, perpendicular to the skin.[4][6]

-

Oral: Administer the calculated dose directly into the mouth using an oral syringe.

-

Buccal: Administer the dose into the space between the cheek and gum.[8]

-

Intranasal: Use a mucosal atomization device to deliver the dose into the nasal cavity.[9]

-

-

Observation and Scoring: Observe the piglets at baseline (0 minutes) and at set intervals post-administration (e.g., 30, 90, 180, 240, 360 minutes).[10][11] Score the level of sedation based on defined parameters:

-

Movement Level: 0 = normal movement; 1 = ataxic or less active; 2 = lying down.[8][10][11]

-

Response to Stimulus: (e.g., a blunt blow of a metal rod into the metal edge of the pen) - note the presence or absence of a startle response.[8][9]

-

Degree of Salivation: 0 = no salivation; 1 = moderate salivation; 2 = high level of salivation.[8][10][11]

-

-

Physiological Monitoring: Record respiratory rate and body temperature at each observation interval.[10][12]

-

Data Analysis: Compare the sedation scores, onset of sedation, and duration of sedation between the different treatment groups.

Visualization of Dosage Calculation Workflow

The following diagram illustrates the logical workflow for determining the appropriate dosage of this compound for swine sedation.

Caption: Workflow for this compound Dosage Calculation in Swine.

Signaling Pathway and Mechanism of Action

Azaperone exerts its sedative effects primarily through the antagonism of dopamine D2 receptors in the central nervous system, particularly within the reticular activating system.[7] This action leads to a state of calmness and indifference to the surrounding environment. Additionally, it has effects on the central and peripheral noradrenergic system, which can cause slight bradycardia, reduced cardiac output, and peripheral vasodilation, resulting in a drop in blood pressure.[1][3]

Caption: Simplified Mechanism of Action of Azaperone.

Conclusion

The appropriate calculation and administration of this compound are essential for effective and safe sedation in swine. By considering the specific indication, accurately determining the animal's body weight, and adhering to recommended dosages, researchers and veterinary professionals can effectively manage aggression and stress in pigs. The provided protocols and diagrams serve as a valuable resource for standardizing procedures and ensuring optimal outcomes in both research and practical applications.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. fao.org [fao.org]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. vtech.global [vtech.global]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. medicines.health.europa.eu [medicines.health.europa.eu]

- 7. mdpi.com [mdpi.com]

- 8. actavet.vfu.cz [actavet.vfu.cz]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]

Application Notes and Protocols for Intramuscular Administration of Azaperone Tartrate in Pigs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaperone, a butyrophenone neuroleptic, is a potent sedative and anti-aggressive agent widely used in swine management.[1][2] It functions primarily by blocking central and peripheral dopamine receptors, leading to dose-dependent sedation.[2][3] Azaperone is also known to have anti-emetic properties, reduce motor activity, and inhibit central nervous system catecholamines.[4] This document provides detailed protocols for the intramuscular (IM) administration of azaperone tartrate in pigs, summarizing key quantitative data and outlining experimental methodologies for its evaluation.

Pharmacological Profile

-

Mechanism of Action: Azaperone is a dopamine receptor antagonist.[5] It also affects the central and peripheral noradrenergic system, causing mild bradycardia, reduced cardiac output, and peripheral vasodilation, which can lead to a slight decrease in blood pressure and body temperature.[2][3]

-

Pharmacokinetics: Following intramuscular injection, azaperone is rapidly absorbed.[6]

-

Peak Effect: Reached in about 15 minutes in young pigs and 30 minutes in mature animals.[4][7]

-

Duration of Action: Generally lasts for 1 to 6 hours, depending on the dose and the individual animal.[4][6][7]

-

Metabolism and Excretion: Azaperone is rapidly metabolized, with the primary metabolite being azaperol.[2][3] Elimination is primarily through the kidneys (70-90%) and to a lesser extent via feces (1-6%) within 48 hours.[2][3]

Quantitative Data Summary

The following tables summarize the recommended dosages and pharmacokinetic parameters of this compound when administered intramuscularly to pigs.

Table 1: Recommended Intramuscular Dosage of this compound in Pigs for Various Indications

| Indication | Dosage (mg/kg body weight) | Dosage (ml/20 kg body weight) | Notes |

| Prevention of Aggression (Regrouping) | 2.0 mg/kg[1][6][8] | 1 ml[6][9] | All pigs in the group should be treated.[6][7] |

| Stress Reduction (e.g., Transport) | 0.4 - 2.0 mg/kg[1][6] | 1 ml/100 kg to 1 ml/20 kg[6] | Administer 15-30 minutes before transport.[6] |

| Restlessness, Anxiety, Nervousness | 1.0 - 2.0 mg/kg[6][10] | 0.5 - 1 ml[6][10] | Dosage should be adapted to the degree of excitation.[6] |

| Obstetrics | 2.0 mg/kg | 1 ml | To be used for cessation of parturition due to excitation or as an aid during manual delivery.[9] |

| Premedication for Anesthesia | 1.0 - 2.0 mg/kg | 0.5 - 1 ml | Often used in combination with other agents like ketamine.[11] |

| Transport of Boars | 1.0 mg/kg[6] | 0.5 ml[6] | Do not exceed 1 mg/kg to avoid the risk of penile prolapse and subsequent damage.[3][6] |

Table 2: Pharmacokinetic Parameters of Intramuscular Azaperone in Pigs

| Parameter | Value |

| Onset of Action | 5 - 10 minutes[2][3][7] |

| Time to Peak Effect (Young Pigs) | ~15 minutes[4][7] |

| Time to Peak Effect (Mature Pigs) | ~30 minutes[4][7] |

| Duration of Sedation | 1 - 6 hours[2][3][7] |

| Elimination Half-Life (Azaperone) | ~2.5 hours[6] |

| Withdrawal Period (Meat and Offal) | 18 days[3][10] |

Intramuscular Administration Protocol

This protocol details the steps for the safe and effective intramuscular administration of this compound to pigs.

1. Materials:

-

This compound injectable solution (typically 40 mg/ml)

-

Sterile hypodermic needles (2.5 to 5 cm in length)[7]

-

Appropriately graduated sterile syringes

-

Personal protective equipment (gloves)

2. Pre-Administration Procedure:

-

Animal Identification and Weight: Accurately determine the body weight of each pig to ensure correct dosage calculation.

-

Dosage Calculation: Calculate the required volume of azaperone solution based on the pig's weight and the desired dosage for the specific indication (see Table 1).

-

Environment: Prepare a quiet and calm environment for the pigs post-injection to allow for smooth induction of sedation.[3][7] Disturbances during the induction period can lead to insufficient results.[3][12]

3. Administration Technique:

-

Injection Site: The preferred site for intramuscular injection is in the neck, just behind the ear, at the level of the second cervical vertebra.[7][11] This site is favored, especially in pigs intended for food, to avoid muscle damage in other areas.[11] An alternative site is the rump (semitendinosus and semimembranosus muscles).[7]

-

Injection Procedure:

-

Use a hypodermic needle of sufficient length (2.5 to 5 cm) to ensure deep intramuscular deposition.[3][7] Using a short needle, especially in heavy animals, may result in injection into adipose tissue, leading to an insufficient effect.[3][12]

-

Hold the syringe and needle perpendicular to the skin surface.[3][7]

-

Administer the injection as a single, deep intramuscular shot.

-

4. Post-Administration Monitoring:

-

Leave the pigs undisturbed in a quiet environment for at least 20 minutes after injection to allow the sedative to take full effect.[7][11]

-

Monitor the pigs for the desired level of sedation and for any adverse reactions.

-

Ensure that sedated animals have adequate space to lie down and are in a well-ventilated area, especially during transport.[6]

-

Be aware of the potential for hypothermia, particularly in cold conditions, due to peripheral vasodilation.[3][11]

5. Contraindications and Special Precautions:

-

Do not use in very cold conditions due to the risk of cardiovascular collapse and hypothermia.[3][10]

-

Do not exceed a dose of 1 mg/kg in boars to avoid the risk of penile prolapse.[3][6]

-

Occasional deaths have been reported in Vietnamese Pot Bellied pigs; it is crucial not to exceed the stated dose in this breed.[3][12]

-

If an initial dose appears to have an insufficient effect, do not re-dose immediately. Allow for full recovery before considering re-injection on a different day.[3][6]

-

Azaperone can cause hypersensitivity reactions in some individuals. People with known hypersensitivity should avoid contact with the product.[3][12]

Experimental Protocols

The following outlines a generalized experimental workflow for evaluating the efficacy of intramuscular azaperone in pigs, based on methodologies described in the literature.[8][13][14]

1. Objective: To assess the sedative efficacy of a specific intramuscular dose of this compound in pigs.

2. Materials and Methods:

-

Animals: A statistically appropriate number of healthy pigs, of a specific age and weight range, acclimatized to the experimental conditions.

-

Experimental Design: A randomized, controlled study design is recommended.

-

Treatment Group: Receives intramuscular azaperone at the test dosage.

-

Control Group: May receive a placebo (e.g., sterile saline) administered intramuscularly.

-

-

Procedure:

-

House pigs individually or in small groups to allow for clear observation.

-

Record baseline behavioral and physiological parameters (e.g., activity level, response to stimuli, heart rate, respiratory rate, rectal temperature).

-

Administer the treatment (azaperone or placebo) according to the intramuscular administration protocol described above.

-

At predetermined time points post-injection (e.g., 15, 30, 45, 60, 90, 120 minutes), assess and score the level of sedation and other parameters.

-

3. Parameters for Evaluation:

-

Behavioral Assessment:

-

Sedation Score: Use a validated scoring system to rate the degree of sedation (e.g., from fully alert to recumbent and unresponsive to mild stimuli).

-

Response to Stimuli: Measure the response to a standardized stimulus (e.g., a loud noise or a gentle touch).[8]

-

Movement Level: Quantify the level of spontaneous movement or activity.[8]

-

-

Physiological Monitoring:

-

Heart Rate and Respiratory Rate: Monitor changes from baseline.

-

Rectal Temperature: Assess for any drug-induced changes in body temperature.[8]

-

-

Blood Sampling (Optional):

-

Collect blood samples at various time points to determine the plasma concentration of azaperone and its metabolites, allowing for pharmacokinetic analysis.[15]

-

4. Data Analysis:

-

Use appropriate statistical methods to compare the outcomes between the treatment and control groups.

-

Analyze changes in behavioral scores and physiological parameters over time.

Visualizations

Signaling Pathway and Pharmacological Effects

Caption: Pharmacological action of azaperone in pigs.

Experimental Workflow for Efficacy Evaluation

Caption: Workflow for evaluating azaperone efficacy.

Logical Relationship of IM Administration Protocol

Caption: Key steps in the azaperone IM protocol.

References

- 1. fao.org [fao.org]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. vtech.global [vtech.global]

- 5. bloomtechz.com [bloomtechz.com]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. drugs.com [drugs.com]

- 8. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 10. Stresnil Injection For Pigs - Anivita [anivita.vet]

- 11. Anaesthesia of the pig | Veterian Key [veteriankey.com]

- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 13. Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]

- 15. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Azaperone Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract